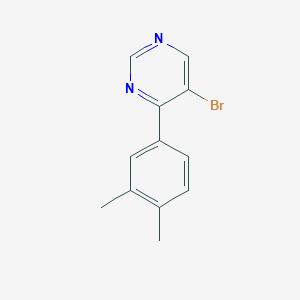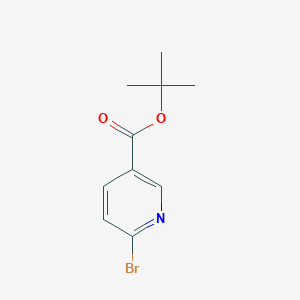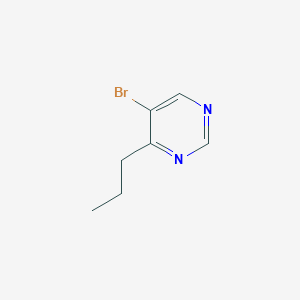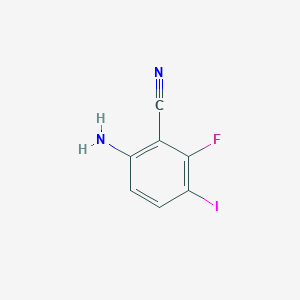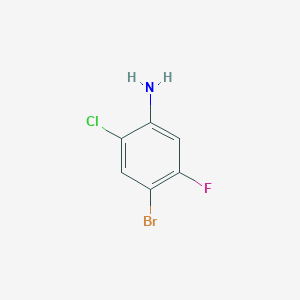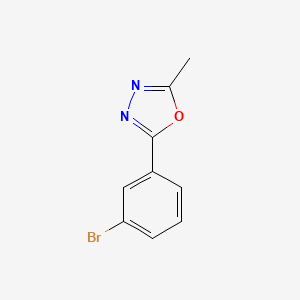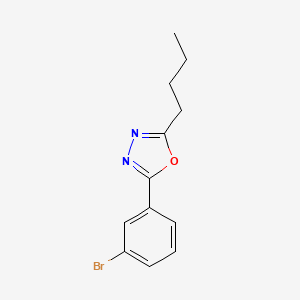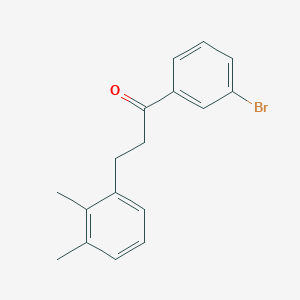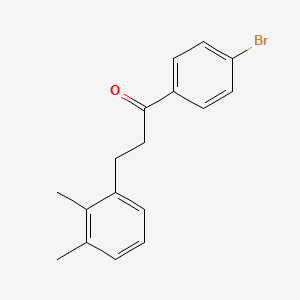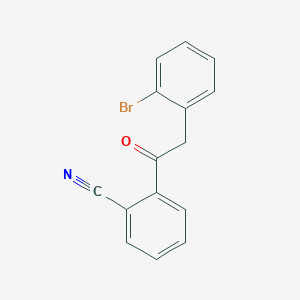
2-(2-Bromophenyl)-2'-cyanoacetophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromophenyl compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A study has reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which might provide some insights into the synthesis of similar bromophenyl compounds .Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study discussed a novel bromination-dehydrobromination reaction for the synthesis of 2-bromo substituted phenols .Applications De Recherche Scientifique
Scientific Field: Pharmaceutical Research
- Application : 2-(2-Bromophenyl)pyrrolidine is a versatile compound with a brominated phenyl substituent and a stable pyrrolidine ring, which holds significant promise in medicinal chemistry . It plays a crucial role in the synthesis of ABAD inhibitors, which have potential in treating Alzheimer’s and cancer by modulating enzyme activity effectively . Additionally, it’s involved in preparing Bcl-2 inhibitors, highlighting its importance in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Methods of Application : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
- Application : Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, are derived from brominated flame retardants (BFRs) in human environments . They are present in human blood and breast milk .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone . This has raised questions about restricting the use of brominated flame retardants in the future .
Scientific Field: Medicinal Chemistry
Scientific Field: Environmental Health
- Application : 2-(2-Bromophenyl)pyrrolidine is a synthetic organic compound within the pyrrolidine family, distinguished by its brominated phenyl substituent . This structural feature confers unique chemical reactivity, facilitating further derivatization and modification . Given its distinctive properties, 2-(2-Bromophenyl)pyrrolidine serves as a valuable building block in organic chemistry, offering potential applications in drug discovery and material science .
- Methods of Application : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes : Its bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity, making 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .
- Application : The term “bromophenyl” is used in organic chemistry to describe a unit in a larger compound . So while “bromobenzene” is a complete name for a compound, “bromophenyl” signals that the unit occurs as part of a larger compound .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Scientific Field: Organic Chemistry
Scientific Field: Nomenclature in Organic Chemistry
Safety And Hazards
Orientations Futures
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been studied recently . This suggests that bromophenyl compounds like “2-(2-Bromophenyl)-2’-cyanoacetophenone” might also have potential applications in these areas.
Propriétés
IUPAC Name |
2-[2-(2-bromophenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVORDZXQUNEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642306 | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2'-cyanoacetophenone | |
CAS RN |
898784-09-3 | |
| Record name | 2-[2-(2-Bromophenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



